Mmp-8 inhibitor i
描述
MMP-8 Inhibitor I (CAS 236403-25-1) is a synthetic compound designed to selectively inhibit matrix metalloproteinase-8 (MMP-8), a zinc-dependent endopeptidase involved in extracellular matrix remodeling and inflammatory processes. Structurally, it incorporates functional groups that interact with the zinc ion in the MMP-8 active site and hydrophobic regions adjacent to the catalytic domain, enhancing binding affinity . Preclinical studies demonstrate its efficacy in reducing neuroinflammatory symptoms in experimental autoimmune encephalomyelitis (EAE) models, particularly when administered early in disease progression . However, it exhibits off-target inhibition of related MMPs (e.g., MMP-9, MMP-13), necessitating further optimization for absolute specificity .
属性
分子式 |
C17H18N2O5S |
|---|---|
分子量 |
362.4 g/mol |
IUPAC 名称 |
(3R)-N-hydroxy-2-(4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide |
InChI |
InChI=1S/C17H18N2O5S/c1-24-14-6-8-15(9-7-14)25(22,23)19-11-13-5-3-2-4-12(13)10-16(19)17(20)18-21/h2-9,16,21H,10-11H2,1H3,(H,18,20)/t16-/m1/s1 |
InChI 键 |
PPELJLBDXLMTEW-MRXNPFEDSA-N |
手性 SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3C[C@@H]2C(=O)NO |
规范 SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3CC2C(=O)NO |
序列 |
X |
产品来源 |
United States |
准备方法
Synthesis Protocol
The tether-MAP sequence (NCC-SWLAYPGAVSYRG) is assembled on a resin using Fmoc chemistry. Key steps include:
- Deprotection : Fmoc groups are removed with 20% piperidine in dimethylformamide (DMF).
- Coupling : Amino acids are activated with hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and coupled in a 4-fold molar excess.
- Cleavage : The peptide is liberated from the resin using trifluoroacetic acid (TFA) with triisopropylsilane and water as scavengers.
Post-synthesis, reversed-phase high-performance liquid chromatography (RP-HPLC) purifies the crude product, followed by lyophilization for storage at −20°C.
Organic Synthesis of Small-Molecule Inhibitors
Small-molecule MMP-8 inhibitors, such as hydroxamate derivatives, are synthesized through multi-step organic reactions. Modifications to the arylsulfone and zinc-binding groups optimize specificity and potency.
Key Synthetic Routes
The synthesis of N-Isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid (representative of MMP-8 inhibitor I) involves:
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Sulfonylation | 4-Methoxyphenylsulfonyl chloride, DCM | Introduce sulfone moiety |
| 2 | Alkylation | Isobutyl bromide, K₂CO₃, DMF | Attach hydrophobic substituent |
| 3 | Hydroxamic Acid Formation | NH₂OH·HCl, EDCI, HOBt, DIPEA | Chelate zinc ion |
Yields typically range from 60–75%, with purity validated via nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Recombinant Production of MMP-8 for Inhibitor Screening
Recombinant MMP-8 is essential for validating inhibitor efficacy. Escherichia coli expression systems yield active enzyme through the following steps:
Cloning and Expression
The MMP-8 gene, fused with thioredoxin and polyhistidine tags, is cloned into a pET vector. BL21(DE3) cells are induced with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) at 18°C for 20 hours.
Purification
- Affinity Chromatography : Ni-NTA resin captures the polyhistidine-tagged protein.
- Tag Removal : Thrombin and Factor Xa cleave fusion partners, releasing active MMP-8.
- Gel Filtration : Superdex 75 HR 10/30 column removes aggregates, achieving >90% purity.
Analytical Characterization of this compound
Rigorous analytical protocols ensure inhibitor integrity and functionality.
Spectroscopic Techniques
Biochemical Assays
- Fluorometric Activity Assay : MMP-8 activity is monitored using Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ substrate (kₐₜₜ = 0.15 s⁻¹; Kₘ = 12 μM).
- Western Blotting : Detects MMP-8 fragments (e.g., 24 kDa autolytic product) to assess inhibition efficacy.
Challenges and Optimization Strategies
Solubility and Stability
Hydrophobic inhibitors often exhibit poor aqueous solubility. Co-solvents (e.g., 10% DMSO) and PEGylation enhance bioavailability without compromising activity.
Scalability
SPPS and recombinant methods face scalability issues. Continuous-flow peptide synthesizers and high-cell-density fermentation improve yield for clinical applications.
化学反应分析
反应类型: MMP-8 抑制剂 I 经历各种化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化形成氧化衍生物。
还原: 还原反应可用于修饰分子中的某些官能团。
取代: 抑制剂可以进行取代反应,其中特定的原子或基团被其他基团取代。
常见试剂和条件:
氧化剂: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原剂: 使用硼氢化钠和氢化铝锂等还原剂。
取代试剂: 各种卤化剂和亲核试剂用于取代反应。
主要产物: 从这些反应中形成的主要产物包括具有改变的官能团的 MMP-8 抑制剂 I 的修饰版本,这些版本可用于研究构效关系并提高化合物的功效。
科学研究应用
MMP-8 抑制剂 I 具有广泛的科学研究应用,包括:
化学: 用作研究基质金属蛋白酶的抑制及其在各种化学过程中的作用的工具。
生物学: 用于研究组织重塑、炎症和伤口愈合。
医学: 研究其在治疗癌症、关节炎和心血管疾病等疾病方面的潜在治疗应用。
工业: 用于开发针对 MMP-8 的诊断工具和治疗剂。
作用机制
MMP-8 抑制剂 I 通过与 MMP-8 酶的活性位点结合发挥其作用,从而阻断其活性。抑制剂与酶的活性位点中存在的锌离子相互作用,阻止酶切割胶原蛋白和其他底物。 MMP-8 活性的这种抑制导致组织降解和炎症减少 .
类似化合物:
MMP-1 抑制剂: 抑制基质金属蛋白酶-1,它也降解胶原蛋白,但具有不同的底物特异性。
MMP-9 抑制剂: 靶向基质金属蛋白酶-9,参与明胶和其他细胞外基质成分的降解。
MMP-13 抑制剂: 抑制基质金属蛋白酶-13,它在软骨降解中起作用。
MMP-8 抑制剂 I 的独特性: MMP-8 抑制剂 I 由于其对 MMP-8 的高选择性而具有独特性,使其成为研究该酶在各种生理和病理过程中的特定作用的宝贵工具。 与其他抑制剂不同,MMP-8 抑制剂 I 不会显着影响其他基质金属蛋白酶的活性,从而降低了脱靶效应的风险 .
相似化合物的比较
Comparison with Similar MMP-8 Inhibitors
Compound 8 (Ki = 36 ± 11 nM for MMP-13; 8500 ± 1400 nM for MMP-8)
- Selectivity : 240-fold selectivity for MMP-13 over MMP-8 due to bulky hydrophobic substitutions that exploit dynamic differences in the MMP-13 binding pocket .
- Mechanism : Competitive inhibition via zinc chelation and hydrogen bonding with MMP-13-specific residues (e.g., Arg-243, Asn-239) .
RO200-1770
- Mechanism : Active site-directed inhibition without zinc chelation.
- Limitations : Insufficient data on in vivo efficacy or cross-reactivity with other MMPs.
M8I Derivatives (Compounds 2–5)
- Optimization : Modified functional groups (e.g., hydroxamate-to-carboxylate switch in Compound 4) improve pharmacokinetics but retain partial inhibition of TNF-α over other cytokines .
- Applications : Tested in sepsis models, showing reduced proinflammatory mediator secretion.
Peptide-Based Inhibitors
Tether-MAP Peptide
- Design: Combines a metal-binding tripeptide (MAP) with a 13-amino-acid spacer for accessibility .
- Efficacy : Requires 10-fold higher concentrations than free MAP but achieves complete MMP-8 inhibition at lower doses than NNGH (a broad-spectrum inhibitor) .
- Mechanism : Zinc abstraction or direct binding to the catalytic site, inactivating MMP-8 .
Ageladine A (CAS 643020-13-7)
Key Research Findings and Data Tables
Table 1: Selectivity and Inhibition Profiles
*Estimated from relative concentration requirements.
生物活性
Matrix metalloproteinase-8 (MMP-8), also known as collagenase-2, plays a crucial role in various physiological and pathological processes, including inflammation, tissue remodeling, and disease progression. MMP-8 inhibitor I (M8I) has emerged as a significant compound in the modulation of MMP-8 activity, offering potential therapeutic avenues for conditions such as neuroinflammation, atherosclerosis, and other inflammatory disorders.
MMP-8 is involved in the cleavage of extracellular matrix components, particularly type I collagen. It is activated in response to inflammatory stimuli and contributes to the pathogenesis of various diseases by mediating tissue degradation and inflammatory responses. The inhibition of MMP-8 using M8I has been shown to suppress its activity effectively, leading to reduced inflammation and tissue damage.
Key Findings on Biological Activity
- Neuroinflammation : In a study involving lipopolysaccharide (LPS)-stimulated microglial cells, treatment with M8I significantly inhibited the secretion of pro-inflammatory cytokines such as TNF-α. This suggests that MMP-8 plays a pivotal role in microglial activation and that its inhibition could be a therapeutic strategy for neuroinflammatory disorders .
- Atherosclerosis : Research indicates that MMP-8 contributes to the development of atherosclerosis by promoting vascular inflammation. Inhibition of MMP-8 resulted in decreased macrophage infiltration and reduced collagen degradation in atherosclerotic lesions. Moreover, MMP-8 knockout mice exhibited lower levels of angiotensin II (a potent vasoconstrictor) and decreased vascular cell adhesion molecule-1 (VCAM-1) expression, highlighting its role in vascular pathology .
- Pulmonary Inflammation : Interestingly, studies have shown that MMP-8 can have an anti-inflammatory role in acute lung injury models. The presence of membrane-bound MMP-8 on activated polymorphonuclear cells (PMNs) appears to regulate inflammation and collagen turnover, indicating that the biological roles of MMP-8 may vary depending on the tissue context .
Case Study 1: Neuroinflammatory Disorders
In an experimental model of neuroinflammation, administration of M8I led to significant reductions in microglial activation markers and pro-inflammatory cytokines in both serum and cerebrospinal fluid. This suggests that targeting MMP-8 could mitigate neuroinflammatory responses associated with conditions like bacterial meningitis and multiple sclerosis .
Case Study 2: Atherosclerosis
In studies involving atherosclerosis-prone mice, genetic deletion of MMP-8 resulted in markedly reduced plaque formation and improved vascular health indicators. The administration of M8I similarly reduced plaque size and improved collagen content within lesions, demonstrating its potential as a therapeutic agent against cardiovascular diseases .
Data Table: Summary of Biological Activities
常见问题
Q. What is the primary mechanism of MMP-8 inhibition by small-molecule inhibitors like MMP-8 Inhibitor I (CAS 236403-25-1)?
MMP-8 inhibitors typically target the zinc-binding active site of the enzyme. For example, peptide-based inhibitors such as H2N-PLG-NHOH (CAS 120928-08-7) coordinate with the catalytic Zn²⁺ ion, disrupting substrate hydrolysis . Similarly, tether-MAP peptides abstract Zn²⁺ from the MMP-8 active site, leading to enzyme inactivation . Methodologically, structural validation can be achieved via X-ray crystallography or ellipsometric measurements of inhibitor-enzyme interactions .
Q. Which structural features are critical for MMP-8 inhibitor specificity?
Key features include:
- A zinc-binding group (e.g., hydroxamate, carboxylate) to interact with the catalytic Zn²⁺.
- Hydrophobic moieties to occupy the S1' pocket, a flexible loop region unique to MMP-8 .
- Peptide backbones mimicking collagen substrates, as seen in H2N-Pro-Leu-Gly-NHOH (Ki = 19 μM) . Computational docking studies (e.g., molecular dynamics simulations) are essential to optimize these interactions while minimizing off-target effects on other MMPs .
Q. How do broad-spectrum MMP inhibitors like Marimastat (CAS 154039-60-8) compare to selective MMP-8 inhibitors?
Marimastat inhibits MMP-8 (IC₅₀ ~10 nM) but lacks specificity due to its broad affinity for MMP-1, -2, -3, -9, and -13 . Selective inhibitors, such as this compound, exploit structural differences in the MMP-8 S1' loop to enhance specificity. Selectivity assays using fluorogenic substrates or zymography are recommended to validate target specificity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC₅₀/Ki values for MMP-8 inhibitors across studies?
Discrepancies often arise from assay conditions (e.g., pH, substrate type) or enzyme source (recombinant vs. tissue-derived). For example:
- Batimastat’s IC₅₀ for MMP-8 varies between 1–20 nM depending on the substrate .
- The peptide H2N-PLG-NHOH shows a Ki of 19 μM in collagenase-specific assays . Standardization using recombinant MMP-8 and consensus substrates (e.g., collagen type I) is critical. Cross-validation with orthogonal methods (e.g., surface plasmon resonance) is advised .
Q. What experimental designs are optimal for assessing MMP-8 inhibitor efficacy in vivo?
- Animal models : Use diabetic wound healing (e.g., MMP-8’s role in collagen degradation) or alkali-burned corneas to test inhibitors like ND-336 or this compound .
- Dosage : Systemic IP injection (e.g., 10 mg/kg MMP-8 inhibitor) combined with topical application mimics clinical delivery .
- Biomarkers : Measure MMP-8 activity via ELISA or gelatin zymography in tissue lysates .
Q. How can computational methods improve the design of MMP-8 inhibitors with enhanced binding affinity?
- Molecular docking : Predict binding poses using tools like AutoDock Vina. For instance, cinnamic acid derivatives show higher binding affinity (−9.45 kcal/mol) than control inhibitors in MMP-8 catalytic sites .
- Quantum mechanical/molecular dynamics (QM/MM) : Simulate Zn²⁺ coordination dynamics to refine inhibitor chelation strategies .
- Free energy calculations : Use MMGBSA to compare binding energies of analogs (e.g., bisphosphonates vs. hydroxamates) .
Q. What strategies address the challenge of MMP-8’s large, flexible binding pocket in inhibitor design?
- Peptide-based inhibitors : Longer sequences (e.g., tether-MAP) can occupy the S1' loop region, improving binding kinetics .
- Hybrid molecules : Combine zinc-binding groups with collagen-mimetic peptides to enhance substrate competition .
- Covalent inhibitors : Introduce disulfide bonds or acrylamide warheads to stabilize interactions with cysteine residues near the active site .
Methodological Considerations
Q. How should researchers validate MMP-8 inhibition in complex biological matrices (e.g., wound fluid)?
- Activity-based probes : Use fluorogenic substrates (e.g., DQ-collagen) to quantify MMP-8 activity in situ .
- Inhibitor spiking : Add known concentrations of this compound to tissue extracts and compare activity via Western blot .
- TIMP competition assays : Co-incubate inhibitors with TIMP-1 to assess competitive binding .
Q. What are the limitations of current MMP-8 inhibitor studies, and how can they be mitigated?
- Off-target effects : Use MMP knockout models or isoform-specific antibodies to confirm target engagement .
- Oral stability : For dental applications (e.g., adhesive polymers), test inhibitor stability under salivary pH using HPLC .
- Translational relevance : Prioritize inhibitors with nanomolar Ki values (e.g., ND-336 at 118.80 nM) for preclinical trials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
